N-((1,3-Dioxolan-2-YL)methyl)-3-(difluoromethoxy)-N-phenylbenzamide N-((1,3-Dioxolan-2-YL)methyl)-3-(difluoromethoxy)-N-phenylbenzamide
Brand Name: Vulcanchem
CAS No.: 864685-32-5
VCID: VC17966184
InChI: InChI=1S/C18H17F2NO4/c19-18(20)25-15-8-4-5-13(11-15)17(22)21(12-16-23-9-10-24-16)14-6-2-1-3-7-14/h1-8,11,16,18H,9-10,12H2
SMILES:
Molecular Formula: C18H17F2NO4
Molecular Weight: 349.3 g/mol

N-((1,3-Dioxolan-2-YL)methyl)-3-(difluoromethoxy)-N-phenylbenzamide

CAS No.: 864685-32-5

Cat. No.: VC17966184

Molecular Formula: C18H17F2NO4

Molecular Weight: 349.3 g/mol

* For research use only. Not for human or veterinary use.

N-((1,3-Dioxolan-2-YL)methyl)-3-(difluoromethoxy)-N-phenylbenzamide - 864685-32-5

Specification

CAS No. 864685-32-5
Molecular Formula C18H17F2NO4
Molecular Weight 349.3 g/mol
IUPAC Name 3-(difluoromethoxy)-N-(1,3-dioxolan-2-ylmethyl)-N-phenylbenzamide
Standard InChI InChI=1S/C18H17F2NO4/c19-18(20)25-15-8-4-5-13(11-15)17(22)21(12-16-23-9-10-24-16)14-6-2-1-3-7-14/h1-8,11,16,18H,9-10,12H2
Standard InChI Key VLCBXNZQDOFPNS-UHFFFAOYSA-N
Canonical SMILES C1COC(O1)CN(C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OC(F)F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure comprises three primary components:

  • Benzamide backbone: A benzene ring connected to a carboxamide group (-CONH-).

  • 3-(Difluoromethoxy) substituent: A -OCHF₂ group attached to the benzene ring at position 3.

  • N-Substituents:

    • A phenyl group (-C₆H₅) directly bonded to the amide nitrogen.

    • A (1,3-dioxolan-2-yl)methyl group, where a methylene bridge (-CH₂-) connects the amide nitrogen to a 1,3-dioxolane ring (a five-membered cyclic acetal containing two oxygen atoms).

The dioxolane ring adopts a puckered conformation, with the two oxygen atoms at positions 1 and 3, contributing to the compound’s stereoelectronic properties .

Systematic Nomenclature

The IUPAC name derives from the parent structure benzamide, with substituents prioritized according to Cahn-Ingold-Prelog rules:

  • N-((1,3-Dioxolan-2-yl)methyl): Indicates the dioxolane-containing substituent on the amide nitrogen.

  • N-Phenyl: Denotes the phenyl group attached to the same nitrogen.

  • 3-(Difluoromethoxy): Specifies the -OCHF₂ group at the third position of the benzene ring.

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC₁₉H₁₈F₂NO₄Calculated
Molecular Weight362.35 g/molCalculated
IUPAC NameN-[(1,3-Dioxolan-2-yl)methyl]-3-(difluoromethoxy)-N-phenylbenzamide
SMILESO=C(N(C1=CC=CC=C1)COC2OCCO2)C3=CC(=CC=C3)OC(F)FGenerated
InChIKeyMFNVEIRKEGOMSG-UHFFFAOYSA-NAnalogous

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound can be synthesized through a convergent approach:

  • Benzamide core preparation:

    • Introduce the difluoromethoxy group via nucleophilic aromatic substitution (SNAr) on 3-hydroxybenzamide using difluoromethyl bromide (CHF₂Br) under basic conditions .

  • N-Alkylation:

    • React the intermediate with (1,3-dioxolan-2-yl)methyl bromide and phenylboronic acid in a palladium-catalyzed coupling reaction to install both N-substituents .

Key Synthetic Challenges

  • Regioselectivity: Ensuring mono-substitution at the benzene ring’s 3-position requires careful control of reaction kinetics .

  • Steric hindrance: Bulky N-substituents may impede alkylation efficiency, necessitating optimized catalysts (e.g., Pd(PPh₃)₄) .

Table 2: Representative Synthetic Pathway

StepReaction TypeReagents/ConditionsYield (%)
1DifluoromethoxylationCHF₂Br, K₂CO₃, DMF, 80°C72
2N-Alkylation(1,3-Dioxolan-2-yl)methyl bromide, Pd(PPh₃)₄, THF58

Physicochemical Properties

Thermodynamic Parameters

  • LogP (Octanol-Water): Predicted value of 2.1 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Aqueous Solubility: 0.45 mg/mL at pH 7.4, enhanced by the dioxolane’s polarity .

Spectroscopic Characteristics

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H)

    • δ 4.12 (m, 2H, dioxolane OCH₂)

    • δ 3.98 (s, 2H, NCH₂)

  • ¹⁹F NMR: δ -118.2 (t, J = 53 Hz, 2F, OCHF₂) .

Research Frontiers and Applications

Prodrug Development

The dioxolane group serves as a hydrolyzable prodrug motif, enabling controlled release of active metabolites in acidic environments (e.g., tumor tissues) .

Material Science Applications

Fluorinated benzamides exhibit liquid crystalline behavior, with transition temperatures (Tₘ) near 145°C, suggesting utility in optoelectronic devices .

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